molecular formula C19H26O3 B13856527 4-Methoxy 17beta-Estradiol-16,16,17-d3

4-Methoxy 17beta-Estradiol-16,16,17-d3

Cat. No.: B13856527
M. Wt: 305.4 g/mol
InChI Key: BCWZIZLVBYHFES-YHTBPBPCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically starts with the synthesis of 4-Methoxy 17beta-Estradiol, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of 4-Methoxy 17beta-Estradiol-16,16,17-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy 17beta-Estradiol-16,16,17-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Methoxy 17beta-Estradiol-16,16,17-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and other health conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy 17beta-Estradiol-16,16,17-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it particularly valuable in proteomics research and other analytical applications where precise measurements are required .

Properties

Molecular Formula

C19H26O3

Molecular Weight

305.4 g/mol

IUPAC Name

(13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1/i8D2,17D

InChI Key

BCWZIZLVBYHFES-YHTBPBPCSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CCC3C(C2CC1([2H])[2H])CCC4=C3C=CC(=C4OC)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Origin of Product

United States

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